Methyl 1-pivaloyl-1H-indole-6-carboxylate Methyl 1-pivaloyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821293
InChI: InChI=1S/C15H17NO3/c1-15(2,3)14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3
SMILES:
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol

Methyl 1-pivaloyl-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC18821293

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-pivaloyl-1H-indole-6-carboxylate -

Specification

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
IUPAC Name methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate
Standard InChI InChI=1S/C15H17NO3/c1-15(2,3)14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3
Standard InChI Key BZVAKKQSYNWVTD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an indole core substituted with a pivaloyl group (tert-butyl carbonyl) at the 1-position and a methyl ester at the 6-position. The indole nitrogen is acylated, which significantly alters its electronic properties compared to unsubstituted indoles. The pivaloyl group introduces steric bulk and enhances metabolic stability, while the methyl ester provides a handle for further hydrolysis or transesterification reactions.

Key Structural Data:

PropertyValue
IUPAC Namemethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate
Canonical SMILESCC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC
InChIKeyBZVAKKQSYNWVTD-UHFFFAOYSA-N
PubChem CID23655438

Physicochemical Characteristics

The compound’s log P (octanol-water partition coefficient) is estimated at 1.9, indicating moderate lipophilicity, which facilitates membrane permeability in biological systems . Its topological polar surface area (TPSA) of 42.09 Ų suggests limited solubility in aqueous media, consistent with its ester and acylated functionalities. The methyl ester group contributes to hydrolytic instability under basic conditions, a property exploitable in prodrug design .

Synthetic Methodologies

Direct Acylation of Indole Derivatives

The most common synthesis involves a two-step sequence:

  • Acylation: Reaction of methyl 1H-indole-6-carboxylate with pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane or tetrahydrofuran at room temperature.

  • Esterification: If the carboxylic acid precursor is used, subsequent treatment with methanol under acidic or basic conditions yields the methyl ester.

Example Protocol
A solution of methyl 1H-indole-6-carboxylate (1.0 equiv) in anhydrous dichloromethane is treated with pivaloyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography affords the product in 75–85% yield.

Alternative Routes

Patent literature describes modifications using iridium catalysts for site-selective methylation of indoles, though these methods are less commonly applied to pivaloyl-substituted derivatives. Aluminum chloride-mediated Friedel-Crafts acylations have also been reported for related indole systems but require stringent moisture-free conditions .

Applications in Organic Synthesis and Drug Discovery

Building Block for Heterocyclic Chemistry

The compound serves as a precursor for:

  • Palladium-catalyzed cross-couplings: Suzuki-Miyaura reactions with aryl boronic acids enable diversification at the 2- and 3-positions of the indole ring.

  • Hydrolysis to carboxylic acids: The methyl ester can be converted to a free acid for peptide coupling or metal-organic framework (MOF) synthesis .

Comparative Analysis with Related Indole Derivatives

PropertyMethyl 1-Pivaloyl-1H-Indole-6-CarboxylateMethyl 1H-Indole-6-Carboxylate
Molecular Weight259.30 g/mol175.18 g/mol
Log P1.91.89
Synthetic UtilityAcylation/alkylation substrateDirect functionalization
Metabolic StabilityEnhanced (pivaloyl group)Moderate

The pivaloyl group in Methyl 1-pivaloyl-1H-indole-6-carboxylate confers superior metabolic stability compared to its non-acylated counterpart, making it preferable for in vivo studies .

Research Advancements and Case Studies

Iridium-Catalyzed Functionalization

Recent studies demonstrate iridium complexes’ ability to mediate C–H methylation at the indole 4-position using pivaloyl as a directing group. This methodology enables rapid access to polysubstituted indoles for high-throughput screening.

Prodrug Development

The methyl ester moiety has been leveraged in prodrug strategies. For example, hydrolysis in physiological conditions releases the active carboxylic acid, improving pharmacokinetics in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator